molecular formula C27H23FN2O5 B2644185 N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866590-12-7

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2644185
CAS No.: 866590-12-7
M. Wt: 474.488
InChI Key: ZBLPSAIUMAZSFR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s pharmacological properties could be explored for developing new drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the other functional groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
  • 3,4-Dimethoxyphenyl 6-O-pentopyranosylhexopyranoside

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro and methylbenzoyl groups, in particular, can enhance its pharmacological activity and stability compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(22-10-8-18(28)12-20(22)27(21)33)15-25(31)29-19-9-11-23(34-2)24(13-19)35-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLPSAIUMAZSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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